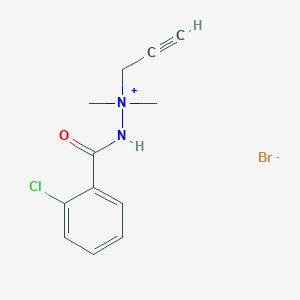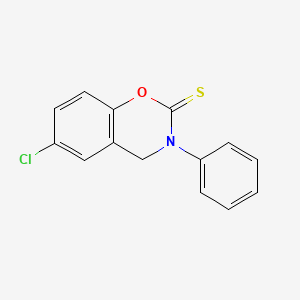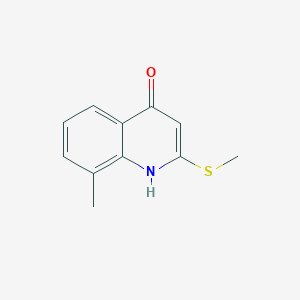![molecular formula C12H17NO2 B15167773 N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
N-[1-(4-ethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]acetamide, also known as phenacetin, is a compound with the molecular formula C10H13NO2. It was historically used as a pain-relieving and fever-reducing drug. Introduced in 1887, phenacetin was one of the first synthetic fever reducers to be marketed. it was withdrawn from medicinal use in the 1970s due to safety concerns .
Métodos De Preparación
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]acetamide can be achieved through the Williamson ether synthesis. This involves heating ethyl iodide, paracetamol, and anhydrous potassium carbonate in 2-butanone to produce the crude product, which is then recrystallized from water . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
N-[1-(4-ethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[1-(4-ethoxyphenyl)ethyl]acetamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor in the synthesis of other chemical compounds.
Biology: The compound has been used in studies related to its analgesic and antipyretic properties.
Medicine: Historically, it was used to treat pain and fever.
Industry: It is used in the production of other pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The analgesic effects of N-[1-(4-ethoxyphenyl)ethyl]acetamide are due to its actions on the sensory tracts of the spinal cord. It also has a depressant action on the heart, acting as a negative inotrope. As an antipyretic, it acts on the brain to decrease the temperature set point .
Comparación Con Compuestos Similares
N-[1-(4-ethoxyphenyl)ethyl]acetamide is similar to other compounds such as paracetamol (acetaminophen) and acetanilide. it is unique in its specific chemical structure and historical use as one of the first synthetic fever reducers .
Similar Compounds
- Paracetamol (acetaminophen)
- Acetanilide
- 4-Ethoxyacetanilide
This compound’s unique properties and historical significance make it an interesting compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[1-(4-ethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12-7-5-11(6-8-12)9(2)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
YKDSIUMQCPPFHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


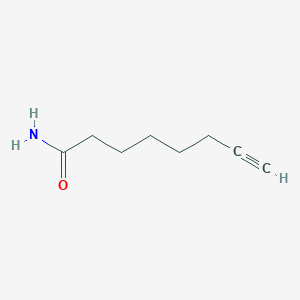
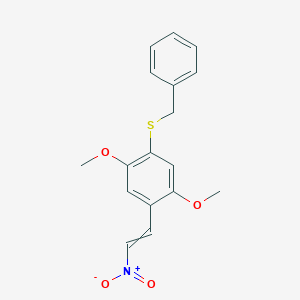
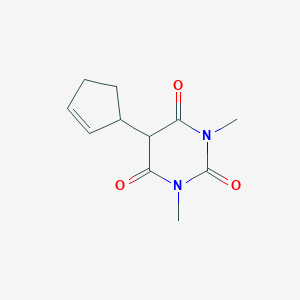
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
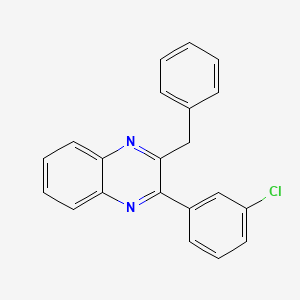
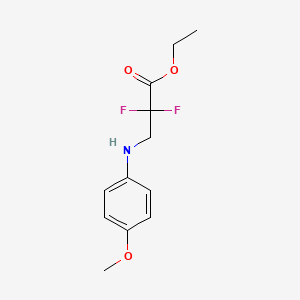
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
